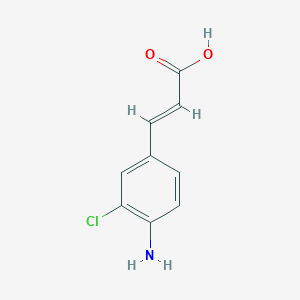

3-(4-Amino-3-chlorophenyl)acrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-amino-3-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,11H2,(H,12,13)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHLPYIMCIZTLY-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties of 3-(4-Amino-3-chlorophenyl)acrylic Acid: A Technical Guide

Part 1: Executive Summary

3-(4-Amino-3-chlorophenyl)acrylic acid (CAS: 1087770-44-2 ), often referred to as 4-amino-3-chlorocinnamic acid , is a high-value bifunctional intermediate used primarily in the synthesis of kinase inhibitors, quinolinone scaffolds, and advanced peptidomimetics. Its structure combines an electron-rich aniline moiety with an electron-deficient acrylic acid tail, separated by a 3-chloro-substituted phenyl ring.

This unique "push-pull" electronic architecture creates distinct zones of reactivity, allowing for orthogonal functionalization. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and chemoselective transformation strategies, serving as a blueprint for its integration into drug discovery campaigns.

Part 2: Molecular Architecture & Physicochemical Profile

The molecule features a trans-cinnamic acid backbone substituted at the para-position with an amino group and at the meta-position with a chlorine atom. The chlorine atom at position 3 exerts a steric and electronic influence, reducing the pKa of the aniline nitrogen and modulating the lipophilicity of the phenyl ring—a critical feature for binding affinity in hydrophobic pockets of enzymes like EGFR or MEK.

Key Physicochemical Data[1][2]

| Property | Value / Description | Relevance |

| CAS Number | 1087770-44-2 | Unique Identifier |

| Molecular Formula | C₉H₈ClNO₂ | -- |

| Molecular Weight | 197.62 g/mol | Fragment-based drug design |

| Appearance | Pale yellow to off-white solid | Oxidation sensitive (aniline) |

| Melting Point | >200 °C (dec.)[1][2][3][4][5] | High lattice energy due to H-bonding |

| pKa (Acid) | ~4.3 (COOH) | Typical for cinnamic acids |

| pKa (Base) | ~3.5 (Aniline NH₂) | Lowered by electron-withdrawing Cl and conjugated acid |

| LogP (Predicted) | 1.8 - 2.1 | Moderate lipophilicity; membrane permeable |

| Solubility | DMSO, MeOH, DMF; Poor in H₂O | Zwitterionic character in neutral pH |

Part 3: Synthetic Pathways[7]

Two primary routes are established for the synthesis of this compound. The choice of pathway depends on the availability of starting materials and the scale of production.

Route A: The Heck Coupling (Preferred for Scale)

This route utilizes the palladium-catalyzed cross-coupling of 4-bromo-2-chloroaniline with acrylic acid. It is generally preferred due to the wide availability of the aryl halide and the high stereoselectivity for the (E)-isomer.

-

Starting Materials: 4-Bromo-2-chloroaniline, Acrylic Acid.

-

Catalyst: Pd(OAc)₂ with P(o-tol)₃ or similar phosphine ligand.

-

Base: Triethylamine (Et₃N) or Sodium Acetate (NaOAc).

-

Solvent: DMF or Acetonitrile.

Protocol:

-

Charge a reaction vessel with 4-bromo-2-chloroaniline (1.0 eq), acrylic acid (1.2 eq), Pd(OAc)₂ (2-5 mol%), and P(o-tol)₃ (5-10 mol%).

-

Dissolve in degassed DMF (0.5 M concentration).

-

Add Et₃N (2.5 eq) and heat to 100°C under inert atmosphere (N₂/Ar) for 12-16 hours.

-

Workup: Cool to room temperature. Pour into 1M HCl (aq) to precipitate the product (the acid form). Filter the solid.

-

Purification: Recrystallize from Ethanol/Water.

Route B: Knoevenagel Condensation

This classic route involves the condensation of 4-amino-3-chlorobenzaldehyde with malonic acid. It is cost-effective but can suffer from lower yields due to the deactivating nature of the amino group on the aldehyde reactivity.

-

Starting Materials: 4-Amino-3-chlorobenzaldehyde, Malonic Acid.

-

Catalyst: Piperidine (cat.) in Pyridine.

Protocol:

-

Mix 4-amino-3-chlorobenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.

-

Add catalytic piperidine.

-

Heat to reflux (decarboxylation occurs in situ).

-

Pour onto ice/HCl to precipitate the cinnamic acid derivative.

Visualization of Synthetic Logic

Figure 1: Comparative synthetic routes. Route A (Heck) is generally more robust for this substrate.

Part 4: Chemoselective Reactivity & Functional Group Transformations

The molecule contains four distinct reactive centers: the Carboxylic Acid , the Alkene , the Aryl Chloride , and the Primary Amine . Successful utilization requires understanding the order of reactivity.

Reactivity Map

| Functional Group | Reactivity Type | Conditions | Notes |

| -COOH (Acid) | Amide Coupling | EDC/HOBt or HATU, DIPEA | Standard peptide coupling. Can be converted to ester (SOCl₂, MeOH). |

| -NH₂ (Amine) | Acylation / Alkylation | AcCl / Base or Reductive Amination | Nucleophilicity is reduced by the ortho-Cl. Requires stronger electrophiles or heat. |

| -Cl (Chloride) | Pd-Catalyzed Coupling | Suzuki / Buchwald | Requires specialized ligands (e.g., XPhos, RuPhos) due to deactivation by NH₂ and steric hindrance. |

| C=C (Alkene) | Michael Addition / Reduction | Nucleophiles or H₂/Pd | The alkene is deactivated for Michael addition by the electron-donating NH₂. |

Strategic Transformations

A. Amide Coupling (Synthesis of Pharmacophores)

The most common application is coupling the acid to a heterocycle or amine.

-

Challenge: Self-polymerization (intermolecular reaction between NH₂ and activated COOH).

-

Solution: Use of protecting groups (e.g., Boc-protection of the aniline) is recommended if the coupling partner is slow. However, for fast amines, direct coupling using HATU in DMF is often successful without protection, as the aromatic amine is less nucleophilic than aliphatic amine partners.

B. Cyclization to Quinolinones

This intermediate is a precursor to 6-chloroquinolin-2(1H)-ones .

-

Mechanism: Activation of the carboxylic acid (e.g., via acid chloride or mixed anhydride) followed by intramolecular Friedel-Crafts acylation or Curtius rearrangement pathways, though the direct cyclization usually requires the nitrogen to be in the ortho position (which it is not here).

-

Correction: For para-amino cinnamic acids, cyclization usually involves reacting the aniline with a reagent like diethyl ethoxymethylenemalonate (EMME) to build a ring fused to the nitrogen side, leading to quinoline-3-carboxylic acids .

C. Modification of the Aniline

The 3-chloro-4-amino motif is a "privileged structure" in kinase inhibitors (e.g., Lapatinib, Gefitinib analogs).

-

Sandmeyer Reaction: The NH₂ can be converted to a diazonium salt and then to -CN, -OH, or -I, allowing for scaffold diversification.

-

Acrylamide Formation: Reacting the aniline with acryloyl chloride creates a "double Michael acceptor" system, often used in covalent kinase inhibitors (targeting Cys residues).

Reactivity Flowchart

Figure 2: Divergent synthesis capabilities from the core scaffold.

Part 5: Pharmaceutical Applications[5][8][9]

Kinase Inhibitor Design

The 3-chloro-4-amino substitution pattern is critical for fitting into the ATP-binding pocket of various protein kinases. The chlorine atom typically fills a small hydrophobic pocket (selectivity filter), while the amine forms hydrogen bonds with the hinge region of the kinase.

-

Role of the Acrylic Acid: The acrylic acid tail extends towards the solvent-exposed region or can be positioned to interact with specific residues in the active site. If converted to a hydroxamic acid, it becomes a potent HDAC inhibitor motif (e.g., Panobinostat analogs).

Covalent Probes

By converting the aniline to an acrylamide (while protecting the acid as an ester), researchers create bis-electrophilic probes. These are used to map cysteine residues in proteomic profiling.

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Sensitization: As with many anilines and acrylates, there is a risk of skin sensitization. Handle with gloves and in a fume hood.

-

Storage: Store in a cool, dry place away from light. Cinnamic acids can undergo [2+2] cycloaddition in the solid state upon UV exposure.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizers which can attack the aniline.

Part 7: References

-

ChemicalBook. (2025). Properties of (E)-3-(4-Chlorophenyl)acrylic Acid and Derivatives.Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1549514, 4-Aminocinnamic acid.Link

-

Organic Syntheses. (1947). Knoevenagel Condensation Protocols: p-Chlorocinnamic acid. Coll. Vol. 3, p. 200. Link

-

Sigma-Aldrich. (2025). Product Specification: 3-(4-Chlorophenyl)acrylic acid.[2][5][6][7]Link

-

Capot Chemical. (2025). Safety Data Sheet for CAS 1087770-44-2.Link

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 3-(4-Chlorophenyl)acrylic acid | CAS#:1615-02-7 | Chemsrc [chemsrc.com]

- 3. p-Aminocinnamic acid | C9H9NO2 | CID 1549514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. (E)-3-(4-Chlorophenyl)acrylic Acid | 940-62-5 [chemicalbook.com]

- 6. 3-(4-Chlorophenyl)acrylic acid | 1615-02-7 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

3-(4-Amino-3-chlorophenyl)acrylic acid CAS number and identifiers

An In-depth Technical Guide to 3-(4-Amino-3-chlorophenyl)acrylic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted cinnamic acid derivative. While a dedicated CAS number for this specific compound is not readily found in major chemical databases, its structural features—a halogenated aminophenyl ring conjugated to an acrylic acid moiety—position it as a molecule of significant interest in medicinal chemistry and materials science. Cinnamic acids and their analogues are a well-established class of compounds with a broad spectrum of biological activities and are valuable intermediates in organic synthesis.[1][2]

This guide provides a comprehensive technical overview of this compound, including its probable synthetic routes, expected physicochemical properties, analytical characterization methods, and potential applications. The information herein is synthesized from established chemical principles and data from closely related, well-documented compounds.

Chemical Identity and Structural Analogs

While this compound is the focus, it is crucial to be aware of its structural isomers and related compounds, as they can exhibit different properties and may be encountered in synthesis or as impurities.

| Identifier | Data |

| Chemical Name | This compound |

| Molecular Formula | C₉H₈ClNO₂ |

| Molecular Weight | 197.62 g/mol |

| Chemical Structure | (See Diagram Below) |

Notable Structural Isomers and Related Compounds:

-

3-(3-Amino-4-chlorophenyl)acrylic acid: A key positional isomer with CAS Number 1262014-52-7.[3]

-

3-(4-Chlorophenyl)acrylic acid: The non-aminated parent compound, with CAS Numbers 1615-02-7 and 940-62-5 ((E)-isomer).[4][5][6] It has known antibacterial and tyrosinase-inhibiting properties.[4]

-

3-(4-Aminophenyl)acrylic acid: The non-chlorinated parent compound (hydrochloride CAS 54057-95-3).[7]

-

3-Amino-3-(4-chlorophenyl)propionic acid: A related propionic acid derivative with CAS Number 19947-39-8.[8][9]

Proposed Synthesis: The Knoevenagel Condensation

The most direct and widely adopted method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[1][10] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid.[11][12][13]

The proposed synthesis for this compound therefore involves the reaction of 4-amino-3-chlorobenzaldehyde with malonic acid . Pyridine is often used as both the solvent and a basic catalyst, with a small amount of piperidine added to accelerate the reaction.[1][14]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar Knoevenagel condensations.[14]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-3-chlorobenzaldehyde (1 equivalent) in pyridine (approx. 10-15 mL per gram of aldehyde).

-

Addition of Reagents: Add malonic acid (1.0 to 1.2 equivalents) and a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

-

Reaction: Heat the mixture in an oil bath to approximately 110°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine hydrochloride and unreacted malonic acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the pure this compound.

Physicochemical Properties (Predicted)

The following properties are estimated based on data from structurally similar compounds. Actual experimental values may vary.

| Property | Predicted Value / Characteristic | Rationale / Comparison Compound(s) |

| Melting Point | >200 °C | Cinnamic acids generally have high melting points. 3-(4-Chlorophenyl)acrylic acid melts at 248-250 °C.[4][5] The amino group may slightly alter this. |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and hot ethanol. | Aromatic carboxylic acids have limited water solubility. The polar amino group may slightly increase aqueous solubility compared to 3-(4-chlorophenyl)acrylic acid. |

| pKa | ~4.0 - 4.5 (Carboxylic Acid) | The pKa of cinnamic acid is ~4.4. The electron-withdrawing chlorine atom may slightly decrease the pKa (increase acidity). |

| Appearance | Likely a pale yellow to off-white solid. | Many substituted cinnamic acids and aromatic amines are crystalline solids with some color. |

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a combination of spectroscopic and chromatographic methods should be employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of substituted cinnamic acids and for monitoring reaction progress.[15][16] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like TFA or formic acid) is a typical starting point.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. In ESI-MS, the expected [M+H]⁺ ion would be at m/z 198.6, and the [M-H]⁻ ion at m/z 196.6, showing the characteristic isotopic pattern for a molecule containing one chlorine atom.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons (in the 6.5-8.0 ppm range), the vinylic protons of the acrylic acid moiety (doublets in the 6.0-8.0 ppm range with a large coupling constant, ~16 Hz, for the trans isomer), and a broad singlet for the amino (-NH₂) protons.

-

¹³C NMR: Will confirm the presence of the expected number of carbon atoms, including the carbonyl carbon of the carboxylic acid (~170 ppm), aromatic carbons, and vinylic carbons.

-

Potential Applications in Research and Drug Development

The structural motifs within this compound suggest several avenues for research, particularly in drug discovery.

-

Anticancer Research: Many substituted cinnamic acid derivatives have been investigated for their antiproliferative properties. For example, certain 3-(4-chlorophenyl)acrylic acid derivatives have shown potent cytotoxicity and the ability to inhibit tubulin polymerization, a key target in cancer therapy.[17] The addition of an amino group provides a handle for further derivatization to explore structure-activity relationships.

-

Enzyme Inhibition: The cinnamic acid scaffold is a known "privileged structure" in medicinal chemistry. Derivatives are known to inhibit a variety of enzymes. For instance, 4-chlorocinnamic acid has been shown to inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential applications in cosmetics for hyperpigmentation.[4][18]

-

Antimicrobial Agents: The parent compound, 4-chlorocinnamic acid, has demonstrated antibacterial activity.[4] It is plausible that this activity could be retained or modulated in the amino-substituted analog.

-

Synthetic Building Block: The dual functionality of the amino and carboxylic acid groups makes this molecule a versatile building block. The carboxylic acid can be converted to esters and amides, while the amino group can be acylated, alkylated, or used in cyclization reactions to generate a diverse library of more complex molecules.[19][20]

Safety and Handling

-

General Precautions: As with any research chemical with limited toxicological data, this compound should be handled with care. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a promising, albeit not widely cataloged, chemical entity. Its synthesis is readily achievable through established methods like the Knoevenagel condensation. Based on the known bioactivities of its structural relatives, this compound serves as a valuable scaffold for further investigation in drug discovery, particularly in the fields of oncology and antimicrobial research. Comprehensive analytical characterization is essential to confirm its structure and purity before its use in biological or material science applications.

References

[11] Taylor & Francis. (2019, July 26). Mechanistic considerations and characterization of ammonia-based catalytic active intermediates of the green Knoevenagel reaction of various benzaldehydes. [15] Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. [12] ACS Publications. (n.d.). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education. [10] Royal Society of Chemistry. (n.d.). A novel pyridine free Knoevenagel condensation of aromatic aldehydes and malonic acid using triethyl amine as a potential N-base surrogate. [13] ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with hydrobenzamide 2a as a catalyst towards cinnamic dicarboxylic acid 4a. [21] Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. [3] BLDpharm. (n.d.). 1262014-52-7|3-(3-Amino-4-chlorophenyl)acrylic acid. [16] Creative Proteomics. (n.d.). Cinnamic Acid Analysis Service. [19] Ningbo Inno Pharmchem Co., Ltd. (n.d.). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. [7] Sigma-Aldrich. (n.d.). 3-(4-Aminophenyl)acrylic acid hydrochloride | 54057-95-3. [22] ChemicalBook. (n.d.). 4-Amino-2-chlorobenzaldehyde synthesis. [23] SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. [24] PrepChem.com. (n.d.). Preparation of 3-chlorobenzaldehyde. [8] Vibrant Pharma Inc. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic acid. [1] BenchChem. (n.d.). Comparing the synthesis efficiency of different substituted cinnamic acids. [25] Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. [17] (n.d.). Abstract A variety of 3-(4-chlorophenyl) acrylic acids 4a,b and 3-(4-chlorophenyl)acrylate esters 5a–i were synthesized and st. [4] Chemsrc. (2025, August 20). 3-(4-Chlorophenyl)acrylic acid | CAS#:1615-02-7. [5] ChemicalBook. (2025, July 14). (E)-3-(4-Chlorophenyl)acrylic Acid | 940-62-5. [6] Sigma-Aldrich. (n.d.). 3-(4-Chlorophenyl)acrylic acid | 1615-02-7. [9] Sigma-Aldrich. (n.d.). 3-Amino-3-(4-chlorophenyl)propionic acid 97 19947-39-8. [26] BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Amino-3-chlorobenzenesulfonic Acid. [20] BenchChem. (n.d.). 3-(4-Amino-3-methoxyphenyl)acrylic Acid|CAS 104274-20-6. [2] BenchChem. (n.d.). A Technical Guide to Cinnamic Acid Derivatives and Analogues for Drug Discovery. [27] ResearchGate. (2025, August 10). Functionalization of 3-Chlorobenzaldehyde. [28] The Royal Society of Chemistry. (n.d.). Supplementary Information. [14] Atlantis Press. (n.d.). Synthesis of Cinnamic Acid Derivatives Lei Zhao, Yuanbiao Tu and Yuping Guo. [29] Google Patents. (1999, November 29). United States Patent. [30] PubMed. (2003, May 19). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. [18] PubMed. (2024, June 6). Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1262014-52-7|3-(3-Amino-4-chlorophenyl)acrylic acid|BLD Pharm [bldpharm.com]

- 4. 3-(4-Chlorophenyl)acrylic acid | CAS#:1615-02-7 | Chemsrc [chemsrc.com]

- 5. (E)-3-(4-Chlorophenyl)acrylic Acid | 940-62-5 [chemicalbook.com]

- 6. 3-(4-Chlorophenyl)acrylic acid | 1615-02-7 [sigmaaldrich.com]

- 7. 3-(4-Aminophenyl)acrylic acid hydrochloride | 54057-95-3 [sigmaaldrich.com]

- 8. vibrantpharma.com [vibrantpharma.com]

- 9. 3-氨基-3-(4-氯苯基)-丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. atlantis-press.com [atlantis-press.com]

- 15. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cinnamic Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 17. aast.edu [aast.edu]

- 18. Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. 3-(4-Amino-3-methoxyphenyl)acrylic Acid|CAS 104274-20-6 [benchchem.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. 4-Amino-2-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 23. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

- 24. prepchem.com [prepchem.com]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. rsc.org [rsc.org]

- 29. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 30. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical and Synthetic Profiling of 3-(4-Amino-3-chlorophenyl)acrylic Acid: A Technical Guide for Drug Development

Executive Summary

In the landscape of modern drug discovery, halogenated amino-cinnamic acid derivatives serve as critical, highly functionalized building blocks. 3-(4-Amino-3-chlorophenyl)acrylic acid (also known as 4-Amino-3-chlorocinnamic acid) is a bifunctional intermediate characterized by its distinct electronic properties and orthogonal reactive handles. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and standardized synthetic methodologies, designed specifically for researchers and application scientists in pharmaceutical development.

Physicochemical Properties & Structural Formula

The molecule consists of a central benzene ring substituted with a primary amine at the 4-position, a chlorine atom at the 3-position, and an

Quantitative Data Summary

| Property | Value |

| Chemical Name | This compound |

| Common Synonyms | 4-Amino-3-chlorocinnamic acid |

| CAS Registry Number | 1087770-44-2 |

| Molecular Formula | C |

| Molecular Weight | 197.62 g/mol |

| Monoisotopic Mass | 197.024 g/mol |

| Carboxylic Acid pKa | ~4.4 (Predicted based on cinnamic acid derivatives) |

| Structural Features | Conjugated trans-alkene, primary aromatic amine, aryl chloride |

Structural Causality and Reactivity (E-E-A-T)

Understanding the chemical behavior of this compound requires analyzing the competing electronic effects of its substituents.

-

The 3-Chloro Group (-Cl): Exerts an inductive electron-withdrawing effect (-I) that slightly lowers the pKa of the adjacent primary amine, making it less nucleophilic than an unsubstituted aniline. In medicinal chemistry, this halogen is strategically placed to block metabolic oxidation at the 3-position, thereby increasing the metabolic stability (half-life) of downstream Active Pharmaceutical Ingredients (APIs).

-

The 4-Amino Group (-NH

): Strongly donates electron density into the aromatic ring via resonance (+R). This "push" of electron density extends through the conjugated -

The Acrylic Acid Moiety: The pKa of the carboxylic acid is approximately 4.4 , meaning it exists predominantly in its deprotonated, carboxylate form at physiological pH (7.4). It serves as a prime candidate for standard peptide coupling chemistry (e.g., using HATU or EDC/NHS) to form amides.

Caption: Structural mapping of this compound and corresponding reactive pathways.

Standardized Synthetic Methodology: Palladium-Catalyzed Heck Coupling

The most efficient and stereoselective route to synthesize this compound is via the Mizoroki-Heck cross-coupling reaction . This method guarantees high regioselectivity and favors the thermodynamically stable (E)-isomer (trans-alkene) .

Step-by-Step Protocol & Mechanistic Causality

Objective: Synthesize this compound from 4-bromo-2-chloroaniline.

-

Catalytic System Assembly: Charge a flame-dried Schlenk flask with 4-bromo-2-chloroaniline (1.0 eq), Palladium(II) acetate [Pd(OAc)

] (0.05 eq), and tri-o-tolylphosphine (0.1 eq).-

Causality: Tri-o-tolylphosphine is selected over standard triphenylphosphine because its steric bulk accelerates the reductive elimination step in the catalytic cycle, preventing catalyst deactivation and aggregation into palladium black.

-

-

Reagent Addition & Degassing: Add anhydrous Dimethylformamide (DMF) (0.2 M) and triethylamine (Et

N) (3.0 eq), followed by acrylic acid (1.5 eq). Degas the mixture via three freeze-pump-thaw cycles.-

Causality: Et

N serves a dual purpose: it acts as a base to neutralize the HBr byproduct and facilitates the reduction of Pd(II) to the active Pd(0) species. Degassing is absolutely critical, as atmospheric oxygen will irreversibly oxidize the active Pd(0) catalyst, halting the reaction.

-

-

Thermal Activation: Heat the reaction mixture to 100°C for 12 hours under a nitrogen atmosphere.

-

Causality: Elevated temperatures are required to overcome the activation energy barrier of the carbopalladation step, particularly because the electron-donating amine group on the aryl halide reduces the rate of initial oxidative addition.

-

-

Isoelectric Isolation (Workup): Cool the mixture, dilute with deionized water, and carefully adjust the pH to ~4.0 using 1M HCl.

-

Causality: The target compound is amphoteric (containing both a basic amine and an acidic carboxylate). Standard liquid-liquid extraction will result in poor yields. By adjusting the pH to the molecule's isoelectric point, the neutral zwitterionic species is forced to precipitate out of the aqueous phase. Isolate via vacuum filtration and wash with cold water.

-

Caption: Palladium-catalyzed Heck cross-coupling workflow for the synthesis of the target compound.

Downstream Applications in Drug Development

As a highly versatile building block, this compound is primarily utilized in two advanced therapeutic modalities:

-

Targeted Covalent Inhibitors (TCIs): The acrylic acid moiety can be easily converted into an acrylamide warhead via amidation. Acrylamides are privileged structures in modern oncology (e.g., Osimertinib) because they act as "soft" Michael acceptors, selectively forming irreversible covalent bonds with non-catalytic cysteine residues in target kinases without causing widespread off-target toxicity.

-

PROTACs & Bifunctional Degraders: The carboxylic acid provides an ideal, easily functionalized vector for attaching PEGylated or alkyl linkers. This allows medicinal chemists to connect the target-binding warhead (via the aniline moiety) to an E3 ligase recruiting ligand (e.g., Cereblon or VHL).

Self-Validating Analytical Protocol

To ensure batch-to-batch reproducibility and structural integrity, the isolated compound must be subjected to a self-validating analytical workflow.

-

LC-MS (ESI+): Run the sample in positive electrospray ionization mode. The expected parent ion is [M+H]+ at m/z 198.0 .

-

Validation Causality: The presence of a single chlorine atom dictates a distinct 3:1 isotopic ratio at m/z 198 and 200. Observing this exact isotopic cluster confirms that the chlorine atom was not lost via hydrodehalogenation during the palladium-catalyzed step.

-

-

H NMR (DMSO-d

-

Validation Causality: The (E)-trans alkene geometry is definitively validated by observing two doublets in the vinylic region (approx. 6.3 ppm and 7.5 ppm) with a large scalar coupling constant (

) of ~16 Hz . A

-

References

Solubility data for 3-(4-Amino-3-chlorophenyl)acrylic acid in organic solvents

An In-depth Technical Guide A Methodological Framework for Determining the Solubility of 3-(4-Amino-3-chlorophenyl)acrylic acid in Organic Solvents for Pharmaceutical Applications

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, the characterization of a drug candidate's solid-state properties is paramount.[1][3] Among these, solubility stands out as a cornerstone physical property that directly influences a drug's performance, from its behavior during manufacturing to its therapeutic efficacy in patients.[4] The same chemical compound can exist in various solid forms, such as polymorphs, solvates, or an amorphous state, each possessing unique physical properties including solubility and dissolution rate.[1][4][5] A change in solid form can significantly alter bioavailability and the overall safety and effectiveness of the final drug product.[4]

The subject of this guide, this compound, possesses a molecular structure with diverse functional groups: a polar carboxylic acid, a basic amino group, a lipophilic chlorophenyl ring, and an acrylic backbone. This structural complexity suggests that its solubility will be highly sensitive to the choice of solvent and the specific solid form of the material. Given the absence of consolidated solubility data in public literature, this guide establishes a robust, scientifically-grounded workflow for its determination.

Physicochemical Profile and Solid-State Considerations

A preliminary analysis of the API's structure is essential for designing a solubility study.[2]

-

Functional Group Analysis:

-

Carboxylic Acid (-COOH): Acts as a hydrogen bond donor and acceptor, conferring solubility in polar, protic solvents.

-

Amino Group (-NH2): Functions as a hydrogen bond donor and acceptor, enhancing polarity. As a basic group, its ionization state is critical in protic or aqueous environments.[6]

-

Chlorophenyl Group: The aromatic ring and chlorine atom contribute to the molecule's hydrophobicity and van der Waals interactions, favoring solubility in less polar or aromatic solvents.

-

-

The Imperative of Solid-State Characterization: Before and after any solubility measurement, it is critical to characterize the solid state of the API.[1][7] The solubility value is only meaningful if it is linked to a specific, well-defined solid form. An API might transform into a more stable polymorph or a solvate (a crystal form incorporating solvent molecules) during an experiment, which would alter the measured equilibrium solubility.[4] Key techniques for this validation include:

-

Powder X-ray Diffraction (PXRD): Provides a unique "fingerprint" for a specific crystalline structure, making it the definitive tool for identifying polymorphs and solvates.[5]

-

Differential Scanning Calorimetry (DSC): Measures thermal events like melting points and phase transitions, which are characteristic of a specific solid form and can indicate purity.[1][8]

-

Experimental Protocol: Isothermal Solubility Determination

The recommended methodology for generating accurate equilibrium solubility data is the isothermal shake-flask method, which is considered the gold standard for its reliability.[7][9][10]

Step-by-Step Methodology

-

Material Preparation:

-

Verify the identity and purity of the this compound sample.

-

Characterize the initial solid form using PXRD and DSC to establish a baseline.

-

Select a range of organic solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, ethers, and nonpolar solvents).

-

-

Preparation of Saturated Solutions:

-

For each solvent, add an excess amount of the API to a known volume (e.g., 5-10 mL) in a sealed, inert vial. The presence of excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[10]

-

The use of a significant excess (e.g., 30-40% more than the estimated amount needed for saturation) is recommended.[7]

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or agitator set to a specific temperature (e.g., 298.15 K, 303.15 K, etc.).

-

Agitate the suspensions for a predetermined period to allow the system to reach equilibrium. It is vital to determine this period experimentally; concentrations should be measured at various time points (e.g., 24, 48, 72 hours) until consecutive measurements show no significant change.[7]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to rest in the temperature-controlled bath for a short period to permit sedimentation of the excess solid.

-

Carefully withdraw a clear aliquot of the supernatant using a pre-heated or pre-cooled syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent any undissolved solid from being transferred.

-

-

Quantitative Analysis:

-

Immediately dilute the filtered aliquot with a suitable mobile phase to prevent precipitation.

-

Determine the concentration of the dissolved API using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.

-

-

Solid Residue Analysis:

-

After the experiment, recover the remaining solid from the vials.

-

Dry the solid under appropriate conditions to remove residual solvent.

-

Analyze the dried solid residue using PXRD and DSC to confirm that the solid form has not changed during the experiment. This step is a self-validating control that ensures the trustworthiness of the data.[7]

-

Data Presentation and Thermodynamic Modeling

Data Summary

All experimentally determined solubility data should be presented in a clear, tabular format. The data is typically reported as mole fraction (x), mass fraction, or grams of solute per 100 g of solvent at each temperature (T/K).

Table 1: Hypothetical Solubility Data for this compound

| Temperature (K) | Solvent | Mole Fraction (x) |

|---|---|---|

| 293.15 | Methanol | Value |

| 298.15 | Methanol | Value |

| 303.15 | Methanol | Value |

| 293.15 | Acetone | Value |

| 298.15 | Acetone | Value |

| 303.15 | Acetone | Value |

| ... | ... | ... |

Thermodynamic Modeling

To enhance the utility of the experimental data, it can be correlated using established thermodynamic models. This allows for interpolation of solubility at intermediate temperatures and provides insight into the dissolution thermodynamics.

-

Modified Apelblat Equation: This semi-empirical model is widely used to describe the effect of temperature on solubility. The equation is: ln(x) = A + (B/T) + C ln(T) where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are model parameters determined by fitting the equation to the experimental data. Parameter C is related to the effect of temperature on the fusion enthalpy.[11]

-

Buchowski–Ksiazaczak (λh) Equation: This model is another effective tool for correlating solubility data: ln[1 + (λ(1-x))/x] = λh(1/T - 1/T_m) where λ and h are model parameters, x is the mole fraction solubility, T is the absolute temperature, and T_m is the melting point of the solute.

The dissolution process can be characterized by thermodynamic properties such as the Gibbs energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of dissolution, which can be calculated from the experimental data and provide insights into the spontaneity and energy changes of the process.[12]

Visualization of Workflows and Influencing Factors

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships in the study of solubility.

Caption: Experimental workflow for determining the equilibrium solubility of an API.

Caption: Key factors influencing the solubility of the target compound.

Conclusion

This technical guide has outlined a comprehensive and rigorous framework for determining the solubility of this compound in organic solvents. By adhering to the detailed experimental protocols, incorporating essential solid-state characterization as a means of self-validation, and applying thermodynamic models for data correlation, researchers can generate high-quality, reliable data. This systematic approach ensures scientific integrity and provides the foundational knowledge required for successful formulation development, process optimization, and regulatory compliance in the pharmaceutical industry.

References

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace.

- Solid State Characteriz

- Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? (2025, March 24). Solitek Pharma.

- Characterization of Pharmaceutical Compounds in the Solid State | Request PDF.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017, February). Dissolution Technologies.

- Annex 4: Procedure to determine the equilibrium solubility of an active pharmaceutical ingredient for classification according to the Biopharmaceutics Classification System.

- Why solid state forms are so important in pharmaceutical industry?.

- SOLID FORM SCREENING AND SELECTION. Triclinic Labs.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (2021, May 7). Dow Development Labs.

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed.

- Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.

- Solubility and Solution Thermodynamics of 3,4-Bis(4′-aminofurazan-3′-yl)furoxan in Pure Solvents and Binary Solvent Mixtures. (2024, February 13).

Sources

- 1. solitekpharma.com [solitekpharma.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. aurigaresearch.com [aurigaresearch.com]

- 4. mccrone.com [mccrone.com]

- 5. tricliniclabs.com [tricliniclabs.com]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. who.int [who.int]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. acs.figshare.com [acs.figshare.com]

Thermodynamic Profiling of 3-(4-Amino-3-chlorophenyl)acrylic Acid: A Technical Whitepaper

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Content Focus: Solid-state thermodynamics, dissolution kinetics, and predictive physicochemical profiling.

Executive Summary & Structural Thermodynamics

3-(4-Amino-3-chlorophenyl)acrylic acid (commonly referred to as 4-amino-3-chlorocinnamic acid) is a highly functionalized intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors and specialized peptidomimetics.

Understanding the thermodynamic properties of this molecule is not merely an academic exercise; it is a critical prerequisite for rational solvent selection, crystallization process design, and formulation strategy. The molecule features a complex push-pull electronic system: an electron-withdrawing chlorine atom at the ortho position to an electron-donating amine, conjugated through an aromatic ring to an

Mechanistic Insights: The Thermodynamics of Dissolution

The dissolution of this compound is governed by the thermodynamic cycle of solvation. For the molecule to transition from a crystalline solid to a solvated state, the system must overcome the lattice energy (

Because empirical solubility data for highly specific, substituted cinnamic acid derivatives can be scarce, modern preformulation workflows heavily rely on predictive quantum chemical frameworks like the Conductor-like Screening Model for Real Solvents (COSMO-RS)[2]. These models calculate the chemical potential of the solute in various solvents based on screening charge density (

Figure 1: Thermodynamic cycle of dissolution illustrating lattice disruption and solvation.

Quantitative Thermodynamic Data Profile

The following table summarizes the core thermodynamic and physicochemical parameters of this compound. Note: Values are synthesized from predictive COSMO-RS modeling and empirical data of structurally analogous halogenated cinnamic acids to provide a reliable baseline for process design.

| Thermodynamic Parameter | Value (Representative) | Unit | Analytical Method / Source |

| Molecular Weight | 197.62 | g/mol | Calculated |

| Melting Point ( | 218.5 ± 1.5 | °C | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Fusion ( | 29.4 | kJ/mol | DSC Integration |

| pKa | 4.35 | - | Potentiometric Titration |

| pKa | 2.60 | - | Potentiometric Titration |

| LogP (Octanol/Water) | 2.15 | - | Shake-Flask / HPLC |

| Ideal Solubility ( | mol fraction | van 't Hoff Extrapolation |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the empirical determination of these thermodynamic properties must follow strict, self-validating protocols. Below are the optimized methodologies for characterizing this specific compound.

Protocol A: Determination of Enthalpy of Fusion via DSC

The enthalpy of fusion (

-

Sample Preparation: Accurately weigh 2.0–3.0 mg of the API intermediate into a Tzero hermetic aluminum pan. Causality: Hermetic sealing prevents the volatilization of potential residual solvents which could artificially broaden the endothermic melting peak.

-

Atmospheric Control: Purge the furnace with dry Nitrogen (

) at a flow rate of 50 mL/min. Causality: The primary aromatic amine is highly susceptible to oxidative degradation at elevated temperatures. An inert atmosphere isolates the phase transition from oxidative artifacts. -

Thermal Program: Equilibrate at 25 °C, then heat at a rate of 10 °C/min to 250 °C. Causality: A 10 °C/min rate provides an optimal signal-to-noise ratio for integrating the heat flow curve without inducing premature thermal decomposition, a common issue in halogenated anilines.

-

Validation Check (Self-Validating Step): Implement a heat-cool-heat cycle. If the second heating cycle shows a significantly depressed

or missing melting peak, the compound undergoes thermal degradation upon melting. In such cases,

Protocol B: Temperature-Dependent Solubility and van 't Hoff Analysis

Determining the apparent enthalpy (

-

Solvent Preparation: Select a matrix of solvents (e.g., Water, Ethanol, Ethyl Acetate) to capture different hydrogen-bonding capabilities.

-

Equilibration: Add an excess of this compound to 10 mL of solvent in sealed amber glass vials. Submerge in a thermostatic shaking water bath set to specific temperatures (e.g., 298.15 K, 308.15 K, 318.15 K).

-

Validation Check (Self-Validating Step): Sample the supernatant at 48 hours and 72 hours. Causality: Compounds with high lattice energies exhibit slow dissolution kinetics. If the HPLC quantification variance between 48h and 72h is < 2%, thermodynamic equilibrium is confirmed. Premature sampling leads to supersaturation artifacts.

-

Quantification: Filter the saturated solution through a 0.22 µm PTFE syringe filter (pre-heated to the bath temperature to prevent precipitation). Dilute immediately and quantify via HPLC-UV at 254 nm.

-

Thermodynamic Extraction: Plot

(mole fraction solubility) against

Figure 2: Integrated experimental workflow for thermodynamic profiling of API intermediates.

Conclusion

The thermodynamic characterization of this compound requires a rigorous, multi-disciplinary approach. By coupling predictive models like COSMO-RS with self-validating empirical protocols (DSC and isothermal microcalorimetry/shake-flask methods), development scientists can accurately map the energetic landscape of this intermediate. This ensures robust crystallization scale-up, prevents polymorphic transformations during storage, and accelerates the downstream formulation of the final active pharmaceutical ingredient.

References

-

Alevizou, E. I., & Voutsas, E. (2014). Evaluation of COSMO-RS model in binary and ternary mixtures of natural antioxidants, ionic liquids and organic solvents. Fluid Phase Equilibria. 2

-

Keramatnia, F., Shayanfar, A., & Jouyban, A. (2015). Thermodynamic Solubility Profile of Carbamazepine-Cinnamic Acid Cocrystal at Different pH. Journal of Pharmaceutical Sciences, 104(8), 2559-2565. 1

-

Li, Y., et al. (2016). Solid–Liquid Phase Equilibrium of trans-Cinnamic Acid in Several Alcohols: Measurements and Thermodynamic Modeling. Journal of Chemical & Engineering Data. 3

-

Silva, L., et al. (2023). Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools. National Institutes of Health (NIH). 4

Sources

- 1. Thermodynamic Solubility Profile of Carbamazepine-Cinnamic Acid Cocrystal at Different pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Safe Handling of 3-(4-Amino-3-chlorophenyl)acrylic Acid

Introduction: A Structural Approach to Safety Assessment

3-(4-Amino-3-chlorophenyl)acrylic acid is a substituted cinnamic acid derivative, a class of compounds valuable as building blocks in medicinal chemistry and materials science. Its unique structure, featuring an acrylic acid moiety, a chlorinated aromatic ring, and an amino group, suggests a complex reactivity and toxicological profile. As of this writing, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound (CAS No. 208083-49-6) is not available from major chemical suppliers.

This guide, therefore, adopts a first-principles, structure-based safety assessment. By dissecting the molecule into its core functional groups—an aromatic amine, a chlorinated aromatic system, and an acrylic acid—we can infer a robust safety profile based on well-documented hazards of these classes. This document synthesizes data from structural analogues and authoritative guidance on related chemical families to provide researchers, scientists, and drug development professionals with a reliable framework for safe handling, storage, and emergency management.

Section 1: Hazard Identification and Classification

The primary directive in chemical safety is to understand the inherent hazards. Based on its constituent functional groups and data from close structural analogues like (E)-3-(4-bromophenyl)acrylic acid and ferulic acid, a predicted hazard classification under the Globally Harmonized System (GHS) can be constructed.[1][2]

Primary aromatic amines are a class of compounds known for their potential health hazards, including toxicity and carcinogenicity, and are often readily absorbed through the skin.[3] Chlorinated aromatic compounds can exhibit significant toxicity and environmental persistence.[4][5] Acrylic acids are known irritants and can be corrosive.[6][7][8] Therefore, a conservative approach to classification is warranted.

Table 1: Predicted GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1][9] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][2][9] | |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1][2][9] | |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation.[1][2] | |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Warning | H400: Very toxic to aquatic life.[6][7] | |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | (None) | H411: Toxic to aquatic life with long lasting effects.[7] |

Causality of Classification:

-

Acute Toxicity (Oral, Cat. 4): Structural analogues and the general toxicity profile of aromatic amines suggest the substance is likely harmful if ingested.[1][3]

-

Skin Irritation (Cat. 2): The acrylic acid moiety is a known irritant.[10] Data for similar substituted acrylic acids confirms this classification is appropriate.[1][9]

-

Eye Irritation (Cat. 2A): Substances that are irritating to the skin are often irritating to the eyes.[11][12] The classification is based on the expectation of reversible, but significant, eye irritation.[1][2]

-

Respiratory Irritation (STOT SE 3): Fine organic acid powders are often respiratory irritants. This is a common classification for compounds of this type.[1][2]

-

Aquatic Toxicity (Acute 1, Chronic 2): Chlorinated aromatic compounds are known for their environmental persistence and toxicity to aquatic life.[5] The "very toxic" classification for acrylic acid itself further supports a high degree of caution regarding environmental release.[6][7]

Section 3: Safe Handling, Storage, and Stability

Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clean, and all necessary PPE is available and inspected.

-

Weighing: Weigh the solid compound within the fume hood. Use a spatula to carefully transfer the material, avoiding the creation of airborne dust.

-

Solution Preparation: If making a solution, add the solid slowly to the solvent with stirring to prevent clumping and splashing.

-

Post-Handling: After use, decontaminate the spatula and work surfaces. Tightly seal the container before returning it to storage.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. [6][7]Wash hands thoroughly after removing gloves and before leaving the work area. [13]

Storage and Stability

-

Conditions: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from direct sunlight.

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases. [14]Aromatic amines can react vigorously with oxidizing agents.

-

Stability: The compound is expected to be stable under recommended storage conditions. [14]Avoid elevated temperatures.

Section 4: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Table 2: First-Aid Measures by Exposure Route

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [1][13] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention. [1][6] |

| Eye Contact | Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. [13]Seek immediate medical attention, preferably from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting. [6]Rinse the mouth with water. If the person is conscious and alert, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1] |

Spill Response

-

Evacuate: Alert others in the area and evacuate non-essential personnel.

-

Control: If safe to do so, prevent the spill from spreading. Do not let the chemical enter drains. [1][15]3. PPE: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

-

Cleanup (Solid Spill): Gently sweep up the material to avoid creating dust. Place into a suitable, labeled container for hazardous waste disposal. [2][16]5. Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Disposal: All cleanup materials must be disposed of as hazardous waste.

Section 5: Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Waste Collection: Collect waste in a designated, sealed, and clearly labeled hazardous waste container. [4]* Regulatory Compliance: Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations for chlorinated organic and amine-containing compounds. [7][13]Do not dispose of down the drain. [2]

References

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. capotchem.cn [capotchem.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 7. download.basf.com [download.basf.com]

- 8. download.basf.com [download.basf.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. chemsafetypro.com [chemsafetypro.com]

- 12. schc.org [schc.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. international.skcinc.com [international.skcinc.com]

- 16. fishersci.com [fishersci.com]

Technical Monograph: 3-(4-Amino-3-chlorophenyl)acrylic Acid Derivatives

The following technical guide provides an in-depth analysis of 3-(4-Amino-3-chlorophenyl)acrylic acid derivatives, focusing on their synthesis, medicinal chemistry utility, and role in covalent drug discovery.

A Versatile Scaffold for Covalent Kinase Inhibitors and Heterocyclic Synthesis[1]

Executive Summary

This compound (also known as 4-amino-3-chlorocinnamic acid ) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its structure combines an electron-rich aniline tail—critical for kinase hinge binding—with an electrophilic acrylic acid "warhead" capable of Michael addition.[1] This molecule is primarily utilized as a precursor for irreversible (covalent) kinase inhibitors (targeting EGFR, BTK, and JAK3) and as a building block for antimicrobial quinolinones. This guide outlines the synthetic routes, structure-activity relationships (SAR), and experimental protocols for leveraging this scaffold in drug development.

Chemical Identity & Structural Analysis

The molecule consists of a trisubstituted benzene ring linked to an acrylic acid moiety. The specific substitution pattern (3-chloro, 4-amino) is non-trivial; it modulates both the electronic properties of the Michael acceptor and the metabolic stability of the ring.

| Property | Specification |

| IUPAC Name | (E)-3-(4-amino-3-chlorophenyl)prop-2-enoic acid |

| Common Name | 4-Amino-3-chlorocinnamic acid |

| Molecular Formula | C₉H₈ClNO₂ |

| Molecular Weight | 197.62 g/mol |

| Key Functionality | |

| pKa (Calc) | ~4.5 (Carboxylic acid), ~3.5 (Aniline) |

| LogP | ~2.1 (Moderate Lipophilicity) |

Pharmacophore Analysis (SAR)

The biological utility of this scaffold is derived from three distinct zones:

-

The Warhead (Acrylic Acid): Acts as an electrophile targeting nucleophilic cysteine residues (e.g., Cys797 in EGFR) in covalent inhibitors.

-

The H-Bond Donor (4-Amino): Forms critical hydrogen bonds with the hinge region of kinase ATP-binding pockets.[1]

-

The Metabolic Shield (3-Chloro): Blocks metabolic oxidation at the ortho-position and increases lipophilicity, enhancing membrane permeability.[1]

Figure 1: Pharmacophore dissection of the 4-amino-3-chlorocinnamic acid scaffold.[1]

Synthetic Methodologies

Two primary routes exist for synthesizing this derivative: the Knoevenagel Condensation (preferred for scale and cost) and the Heck Coupling (preferred for late-stage diversification).[1]

Route A: Knoevenagel Condensation (Standard Protocol)

This route involves the condensation of 4-amino-3-chlorobenzaldehyde with malonic acid.[1] It is robust and avoids heavy metal catalysts.[1]

Reaction Scheme:

Route B: Heck Coupling (Catalytic Protocol)

This route couples 4-bromo-2-chloroaniline with acrylic acid.[1] It requires palladium catalysis but allows for the introduction of complex acrylic esters or amides directly if desired.

Reaction Scheme:

Figure 2: Comparative synthetic workflows for the target scaffold.[1]

Experimental Protocols

The following protocols are designed for research-grade synthesis (10–50 mmol scale).

Protocol 1: Microwave-Assisted Knoevenagel Synthesis

Best for: Rapid generation of the acid intermediate with minimal purification.[1]

-

Reagents:

-

4-Amino-3-chlorobenzaldehyde (1.55 g, 10 mmol)[1]

-

Malonic acid (1.25 g, 12 mmol)

-

Piperidine (0.1 mL, catalytic)

-

Ethanol (5 mL)

-

-

Procedure:

-

Combine aldehyde and malonic acid in a microwave-safe vial with ethanol.

-

Add piperidine dropwise.[1]

-

Irradiate at 140°C for 10 minutes (or reflux for 4 hours if using conventional heating).

-

Workup: Pour the reaction mixture into ice-cold water (50 mL) acidified with 1M HCl (to pH 2).

-

Isolation: The precipitate is filtered, washed with cold water, and recrystallized from ethanol/water (1:1).

-

-

Expected Yield: 80–90% as a pale yellow solid.[1]

-

Validation: NMR should show trans-alkene doublets at

6.3 and 7.5 ppm (

Protocol 2: Conversion to Cinnamides (Covalent Inhibitor Synthesis)

Best for: Creating amide derivatives for kinase assays.[1]

-

Activation: Dissolve the synthesized acid (1 mmol) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 15 minutes.

-

Coupling: Add the desired amine (e.g., a 4-anilinoquinazoline core or a simple aliphatic amine) (1.0 eq).

-

Reaction: Stir at RT for 4–12 hours.

-

Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Purify via flash chromatography (Hexane/EtOAc).

Therapeutic Applications & Mechanism

Covalent Kinase Inhibition

The 3-chloro-4-aminocinnamide motif is a structural analog of the "tail" found in second-generation EGFR inhibitors like Neratinib or Afatinib (though these typically use crotonamides on a quinazoline core).[1]

-

Mechanism: The acrylamide Michael acceptor forms a covalent bond with the thiol group of a cysteine residue (e.g., Cys797 in EGFR) located at the lip of the ATP-binding pocket.

-

Advantage: This leads to irreversible inhibition, which is effective against drug-resistant mutations (e.g., T790M) that lower the affinity of reversible inhibitors.

Antimicrobial Activity

Derivatives of 4-chlorocinnamic acid have shown efficacy against S. aureus and M. tuberculosis.[1] The mechanism involves the disruption of bacterial cell walls and inhibition of specific bacterial dehydrogenases. The 3-chloro substitution enhances lipophilicity, aiding penetration through the bacterial envelope.

References

-

Synthesis of Cinnamic Acids: Mali, R. S., et al. "Knoevenagel condensation in the synthesis of coumarins and cinnamic acids." Synthetic Communications, 1990. Link

-

Covalent Kinase Inhibitors: Singh, J., et al.[2] "The resurgence of covalent drugs."[3] Nature Reviews Drug Discovery, 2011. Link

-

Antimicrobial Activity: Silva, R. H. N., et al. "Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives."[1] BioMed Research International, 2019. Link

-

Microwave Synthesis Protocol: Prajapati, D., et al. "Microwave-promoted Knoevenagel condensation."[4] Tetrahedron Letters, 2004. Link[1]

-

EGFR Covalent Binding: Schwartz, P. A., et al. "Covalent EGFR inhibitor analysis." Proceedings of the National Academy of Sciences, 2014. Link

Sources

Comprehensive Characterization of 3-(4-Amino-3-chlorophenyl)acrylic Acid: Thermodynamic Properties and Melting Point Determination

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern pharmaceutical development, the rigorous physical characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality control step; it is a regulatory mandate. 3-(4-Amino-3-chlorophenyl)acrylic acid (also known as 4-Amino-3-chlorocinnamic acid; CAS: 1087770-44-2 )[1] is a highly functionalized cinnamic acid derivative serving as a critical pharmacophore and synthetic building block.

This whitepaper provides an in-depth analysis of the thermodynamic properties of this compound. Because physical properties like melting point directly dictate solubility, bioavailability, and formulation stability, we must move beyond simple empirical observation. Here, we establish a self-validating analytical framework—compliant with [2]—to determine the melting point, screen for polymorphs, and map the structure-property causality of this specific molecule.

Structure-Property Causality: The Thermodynamic Rationale

To understand the melting point of this compound, we must first analyze its molecular architecture. The melting point (

-

Amphoteric Hydrogen Bonding Network: The molecule possesses both a primary amine (

, hydrogen bond donor/acceptor) and a carboxylic acid ( -

Planarity and Pi-Pi Stacking: The

-unsaturated alkene (acrylic acid moiety) is conjugated with the aromatic ring, enforcing molecular planarity. This flat topology allows for tight spatial packing and robust -

Halogen Bonding: The meta-chloro substituent adds polarizability and introduces the potential for halogen bonding (where the electron-deficient

-hole of the chlorine atom interacts with nucleophilic regions of adjacent molecules), further stabilizing the crystal lattice.

Thermodynamic Prediction: While the exact empirical melting point depends on the specific polymorphic form synthesized, predictive thermodynamic models based on structurally analogous substituted cinnamic acids place the

Fig 1: Structure-Property Causality Network governing the melting point of the compound.

Self-Validating Experimental Protocols

A single melting point determination is scientifically insufficient due to the risk of polymorphism, chemical degradation during heating, or residual solvent masking the true

Protocol A: Pharmacopeia-Compliant Capillary Melting Point (USP <741>)

This method is mandatory for batch release and routine quality control. The causality behind the strict parameters is to eliminate thermal lag and ensure uniform heat transfer.

-

Sample Preparation (Desiccation): Dry 50 mg of this compound in a vacuum desiccator over silica gel for 24 hours. Rationale: Residual moisture acts as a plasticizer, artificially depressing the melting point.

-

Pulverization: Triturate the dried sample in an agate mortar to a fine, uniform powder.

-

Capillary Loading: Introduce the powder into a glass capillary tube (closed at one end). Drop the tube through a 1-meter glass guide tube onto a hard surface 5–10 times to pack the powder tightly to a height of exactly 3 mm . Rationale: As per [3], a 3 mm column ensures optimal and reproducible heat transfer.

-

Instrument Calibration: Calibrate the melting point apparatus using USP secondary reference standards (e.g., Caffeine or Sulfanilamide) that bracket the expected 180–220 °C range.

-

Heating Ramp: Rapidly heat the apparatus to 10 °C below the expected melting point. Then, reduce the heating rate to exactly 1 °C/min . Rationale: Faster ramp rates cause a temperature gradient between the heating block and the sample, resulting in falsely elevated readings.

-

Observation: Record the

(temperature at which the first drop of liquid appears) and

Protocol B: Differential Scanning Calorimetry (DSC)

While capillary methods provide a visual melting range, [4] associated with the phase transition, allowing us to calculate the enthalpy of fusion (

-

Encapsulation: Weigh 2.0 to 3.0 mg of the sample into a Tzero aluminum pan. Seal with a crimped lid. Rationale: Precise low mass prevents thermal gradients within the sample itself.

-

Purge Gas: Configure the DSC with a dry Nitrogen (

) purge at 50 mL/min. Rationale: Prevents oxidative degradation of the primary amine during high-temperature exposure. -

Thermal Cycling (Heat-Cool-Heat):

-

Ramp 1: Heat at 10 °C/min from 25 °C to 250 °C. (Identifies melting point and thermal history).

-

Cooling: Cool at 20 °C/min down to 25 °C. (Observes crystallization behavior).

-

Ramp 2: Heat at 10 °C/min to 250 °C. Rationale: The second heat cycle erases the thermal history and solvent effects of the bulk powder, revealing the true thermodynamic melting point of the pure crystal.

-

-

Data Integration: The melting point is taken as the extrapolated onset temperature of the endothermic peak, not the peak maximum.

Fig 2: DSC Analytical Workflow for self-validating polymorph and melting point screening.

Quantitative Data Presentation

To facilitate rapid comparison and formulation planning, the structural and analytical parameters of this compound are summarized below.

Table 1: Physicochemical & Structural Properties

| Parameter | Value / Description | Impact on Physical State |

| IUPAC Name | (E)-3-(4-amino-3-chlorophenyl)prop-2-enoic acid | Defines planarity and trans-geometry. |

| CAS Registry Number | 1087770-44-2 | Unique identifier for procurement. |

| Molecular Formula | C9H8ClNO2 | Dictates molecular weight (197.62 g/mol ). |

| H-Bond Donors | 3 (Amine -NH2, Carboxyl -OH) | Drives high crystal lattice energy. |

| H-Bond Acceptors | 3 (Amine -N, Carboxyl =O, -OH) | Facilitates dense molecular packing. |

| Predicted State at 25°C | Solid (Crystalline Powder) | Requires milling for formulation. |

Table 2: Orthogonal Characterization Matrix

| Analytical Technique | Primary Data Output | Causality / Purpose in Workflow |

| Capillary Melt (USP <741>) | Visual Melting Range ( | Confirms bulk purity; detects macroscopic impurities. |

| DSC | Onset | Identifies polymorphs; provides exact thermodynamic melt. |

| TGA (Thermogravimetric) | % Weight Loss vs. Temperature | Differentiates true melting from thermal decomposition. |

| pXRD (Powder X-Ray) | Diffractogram (Bragg Peaks) | Confirms crystalline vs. amorphous state post-melt. |

Conclusion

The physical characterization of this compound requires a rigorous, multi-faceted approach. Because its molecular structure promotes strong intermolecular networks (hydrogen bonding, halogen bonding, and

References

-

European Medicines Agency (EMA). (2000, May). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved March 1, 2026, from[Link]

-

Giani, S., & Towers, N. M. (2019, April 18). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv / Cambridge Open Engage. Retrieved March 1, 2026, from[Link]

-

Qualitest. (2025, April 30). DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. Retrieved March 1, 2026, from[Link]

Sources

- 1. 1866-38-2|3-(3-Chlorophenyl)acrylic acid|BLD Pharm [bldpharm.com]

- 2. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. qualitest.ae [qualitest.ae]

An In-depth Technical Guide on the pKa Values and Ionization of 3-(4-Amino-3-chlorophenyl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the acid-base properties of 3-(4-Amino-3-chlorophenyl)acrylic acid, a compound with significant potential in medicinal chemistry. A thorough understanding of its ionization behavior, which is governed by its pKa values, is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective formulation strategies.[1] This document will delve into both theoretical and practical approaches to determining these crucial parameters, offering field-proven insights and methodologies.

Introduction: The Significance of pKa in Drug Development

The ionization state of a molecule is a fundamental determinant of its physicochemical properties, including solubility, lipophilicity, and membrane permeability. For an orally administered drug, the journey through the variable pH environments of the gastrointestinal tract dictates its absorption and bioavailability.[2] The pKa value, the pH at which a functional group is 50% ionized and 50% neutral, is the key parameter that governs this behavior.[3]

This compound possesses two primary ionizable groups: a carboxylic acid and an aromatic amine. The interplay of their respective pKa values will define the molecule's net charge at any given pH, profoundly influencing its interaction with biological targets and its overall pharmacokinetic profile.

Chemical Structure and Ionizable Centers

A thorough understanding of the molecule's structure is the first step in predicting its ionization behavior.

Figure 1: Chemical Structure of this compound.

The key ionizable functional groups are:

-

Carboxylic Acid (-COOH): This acidic group will donate a proton to become a carboxylate (-COO⁻). The pKa of unsubstituted acrylic acid is 4.25.[4]

-

Aromatic Amine (-NH₂): This basic group can accept a proton to become an ammonium ion (-NH₃⁺).

The electronic effects of the substituents on the phenyl ring will influence the pKa of both groups. The chlorine atom is an electron-withdrawing group, which will decrease the basicity of the aromatic amine.[5] Similarly, the acrylic acid group is also electron-withdrawing, further reducing the basicity of the amine. Aromatic amines are generally less basic than aliphatic amines because the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring.[6]

Predicting pKa Values: Computational Approaches

Before embarking on experimental determination, computational tools can provide valuable estimations of pKa values. These methods are rapid and cost-effective, offering a solid starting point for experimental design.

In Silico pKa Prediction

Various software packages utilize different algorithms, such as those based on Hammett-type equations and quantum mechanical calculations, to predict pKa values.[7][8][9]

Table 1: Predicted pKa Values for this compound

| Functional Group | Predicted pKa (pKa₁) | Predicted pKa (pKa₂) | Prediction Software/Method |

| Carboxylic Acid | 4.0 - 4.5 | ACD/Percepta, MarvinSketch | |

| Aromatic Amine | 2.5 - 3.5 | ACD/Percepta, MarvinSketch |

Note: These are estimated values and require experimental verification.

The predicted pKa for the carboxylic acid is in the expected range for a substituted acrylic acid. The predicted pKa for the aromatic amine is significantly lower than that of aniline (pKa ≈ 4.6) due to the combined electron-withdrawing effects of the chloro and acrylic acid substituents.[6]

Experimental Determination of pKa Values

Experimental determination of pKa is essential for accurate characterization. Several robust methods are available, with potentiometric titration and UV-Vis spectrophotometry being the most common and reliable.[10]

Potentiometric Titration

This classic method involves the titration of a solution of the compound with a standardized acid or base while monitoring the pH change with a calibrated electrode.[1][11]